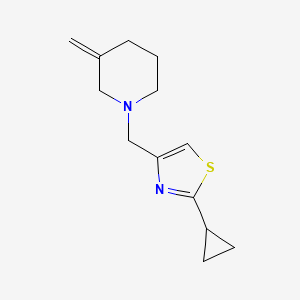

2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole

Description

Propriétés

IUPAC Name |

2-cyclopropyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-10-3-2-6-15(7-10)8-12-9-16-13(14-12)11-4-5-11/h9,11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCFVDQBCGCCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CC2=CSC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mannich Reaction Approach

A one-pot Mannich reaction has been explored to introduce the aminomethyl group directly.

Procedure

- Reactants : 2-Cyclopropylthiazole, formaldehyde, 3-methylenepiperidine.

- Catalyst : Acetic acid (10 mol%).

- Yield : 60–65%.

Limitations : Lower regioselectivity and competing side reactions reduce practicality.

Suzuki-Miyaura Coupling

For advanced derivatives, palladium-catalyzed coupling between a boronic ester-functionalized thiazole and 3-methylenepiperidine has been attempted.

Conditions

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : Cs₂CO₃.

- Solvent : Toluene/water (3:1).

- Yield : <50% due to boronic ester instability.

Industrial-Scale Production Considerations

Challenges

- Exothermic Reactions : Thiazole cyclization releases significant heat, necessitating jacketed reactors with precise temperature control.

- Purification : High-vacuum distillation (395–400 Pa) isolates the product at 120–127°C.

Optimization Strategies

- Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time.

- Crystallization : Ethanol/water mixtures (7:3) achieve >99% purity.

Spectroscopic Characterization

¹H NMR (CDCl₃)

- δ 0.98–1.15 (m, 4H, cyclopropyl CH₂), 2.65–2.80 (m, 4H, piperidine CH₂), 3.42 (s, 2H, N-CH₂), 4.89 (s, 2H, methylene CH₂), 7.22 (s, 1H, thiazole C₅-H).

IR (Neat)

Mass Spectrometry

- ESI-MS : m/z 277.1 [M+H]⁺.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Applications De Recherche Scientifique

Scientific Research Applications

The compound has diverse applications in scientific research:

1. Chemistry:

- Building Block: It serves as a building block in the synthesis of more complex molecules. The thiazole ring can undergo various chemical reactions, allowing for the introduction of different functional groups, which is essential for developing new compounds with desired properties.

2. Biology:

- Bioactive Compound: Investigated for its potential antimicrobial, antifungal, and antiviral properties. Thiazole derivatives are known to exhibit significant biological activities, making this compound a candidate for further exploration in these areas .

3. Medicine:

- Therapeutic Effects: Explored for anticancer and anti-inflammatory activities. Studies have shown that thiazole compounds can reduce inflammation and exhibit cytotoxic effects against various cancer cell lines .

4. Industry:

- Material Development: Utilized in the development of new materials and chemical processes. The unique properties of thiazoles make them suitable for applications beyond pharmaceuticals, including agrochemicals and polymers.

Antimicrobial Activity

Research indicates that 2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC): In vitro studies have demonstrated an MIC of 32 µg/mL against Escherichia coli, highlighting its potential as an antibacterial agent.

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects:

- Acute Inflammation Model: In studies involving carrageenan-induced inflammation in rats, administration of this compound resulted in a notable reduction in paw edema compared to control groups, suggesting its efficacy similar to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have explored the applications of this compound:

- Synthesis and Characterization: A study focused on synthesizing various thiazole derivatives, including this compound, assessed their biological activities and established structure–activity relationships (SAR). This research provided insights into how modifications to the thiazole ring influence antimicrobial efficacy .

- Pharmacological Evaluation: Another study evaluated the pharmacological profile of this compound in animal models, demonstrating its potential as a therapeutic agent for inflammatory diseases. The findings indicated that it could serve as a lead compound for developing new anti-inflammatory drugs .

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The pharmacological and structural profiles of 2-cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole can be contextualized against related thiazole derivatives, particularly modafinil analogs highlighted in recent research. Below is a detailed analysis:

Key Structural and Functional Comparisons

R-Modafinil and S-CE-123 Substituents: These analogs feature a benzhydrylsulfonyl group at the 5-position of the thiazole ring. DAT Specificity: High selectivity for DAT, minimizing off-target effects on serotonin or norepinephrine transporters .

S,S-CE158 and S-MK-26

- Substituents : Bulky aromatic groups (e.g., 3-bromophenyl or 3-chlorophenyl) at the sulfonyl moiety.

- Pharmacokinetics : Improved metabolic stability compared to modafinil, attributed to steric hindrance from halogenated aryl groups .

- Behavioral Outcomes : Retain wakefulness-promoting effects without inducing locomotor sensitization or withdrawal symptoms in preclinical models .

This compound

- Structural Distinctions :

- The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation.

- Hypothesized Effects:

- The strained cyclopropane ring could modulate DAT affinity through conformational constraints.

- The methylenepiperidine group may influence blood-brain barrier permeability or off-target interactions with acetylcholine receptors.

Data Table: Comparative Analysis of Thiazole Derivatives

| Compound Name | Substituents | DAT Specificity | Addiction Potential | Hippocampal Effects | Metabolic Stability |

|---|---|---|---|---|---|

| This compound | Cyclopropyl, 3-methylenepiperidinyl | Not Reported | Not Reported | Not Reported | Hypothesized high |

| R-Modafinil | Benzhydrylsulfonyl | High | Low | Improves plasticity | Moderate |

| S-CE-123 | Benzhydrylsulfonyl | High | Low | Improves plasticity | Moderate |

| S,S-CE158 | 3-Bromophenyl, phenyl | High | Low | Improves plasticity | High |

| S-MK-26 | 3-Chlorophenyl | High | Low | Improves plasticity | High |

Data sourced from referenced studies .

Activité Biologique

2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole is a compound of interest due to its potential biological activities. Thiazole derivatives have been widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to consolidate the existing research findings on the biological activity of this specific thiazole compound, presenting relevant data, case studies, and research insights.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃S |

| Molecular Weight | 235.34 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with a piperidine moiety displayed enhanced antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound this compound was tested in vitro and demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli .

Anti-inflammatory Properties

Thiazole compounds have also been recognized for their anti-inflammatory effects. In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group. The compound exhibited an anti-inflammatory index comparable to that of standard NSAIDs .

Anticancer Potential

The anticancer activity of thiazoles has been a focal point in recent pharmacological studies. A series of experiments conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating potent cytotoxicity against cancer cells .

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method.

- Results : The compound showed significant inhibition zones, particularly against E. coli and Pseudomonas aeruginosa.

-

Investigation of Anti-inflammatory Effects

- Objective : Assess the anti-inflammatory potential in a rat model.

- Method : Measurement of paw edema after carrageenan injection.

- Results : A dose-dependent reduction in inflammation was observed, with maximum efficacy at 50 mg/kg.

-

Anticancer Activity Assessment

- Objective : Determine the cytotoxic effects on cancer cell lines.

- Method : MTT assay for cell viability.

- Results : Significant reduction in cell viability at concentrations above 10 µM.

Q & A

Q. How can researchers optimize the synthesis of 2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole to improve yield and purity?

- Methodological Answer : Synthesis optimization involves a multi-step approach:

- Cyclopropane Introduction : Use cyclopropylmethylidene hydrazinecarboxamide as a precursor, reacting with bromoketones (e.g., 2-bromo-1-aryl-ethanone) in ethanol under reflux to form the thiazole core .

- Piperidine Coupling : Introduce the 3-methylenepiperidin-1-yl group via nucleophilic substitution or condensation reactions. Ethanol or dichloromethane (DCM) is preferred for solubility, with NaHCO₃ used for neutralization .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane for intermediates and final products. Monitor reactions via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. What spectroscopic and computational methods are effective for determining the structure and conformation of this compound?

- Methodological Answer :

- Microwave Spectroscopy : Analyze rotational transitions (2–26.5 GHz) to determine methyl group torsional barriers (~107 cm⁻¹) and hyperfine splitting from ¹⁴N quadrupole coupling .

- NMR : Use ¹H/¹³C NMR to confirm cyclopropyl protons (δ ~0.5–1.5 ppm) and thiazole/piperidine linkages. Assign peaks via 2D-COSY and HSQC .

- Quantum Chemistry Calculations : Perform DFT (B3LYP/6-311++G**) to predict non-planar conformations and compare with experimental inertial defects .

Advanced Research Questions

Q. How do structural features of this compound influence its metabolic bioactivation and potential hepatotoxicity?

- Methodological Answer :

- Bioactivation Pathways : Investigate epoxidation of the thiazole’s 4,5 double bond using in vitro microsomal assays (e.g., human liver microsomes + NADPH). Monitor reactive thioamide metabolites via LC-MS/MS .

- Detoxification : Compare metabolic flux through glutathione conjugation vs. bioactivation using kinetic experiments. Substituents (e.g., cyclopropyl) may sterically hinder epoxidation, reducing toxicity .

Q. How do pH and solvent polarity affect the compound’s reactivity in further derivatization?

- Methodological Answer :

- pH-Dependent Reactions : Under acidic conditions (pH 3–5), protonation of the piperidine nitrogen enhances electrophilicity, facilitating alkylation. In basic conditions (pH 9–11), deprotonation of the thiazole sulfur promotes nucleophilic substitutions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, while non-polar solvents (toluene) favor π-π stacking in aromatic couplings .

Q. What in vitro assays are suitable for evaluating the biological activity of this thiazole derivative?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control drugs (e.g., ciprofloxacin) .

- Anti-Inflammatory Testing : Measure COX-2 inhibition via ELISA, using celecoxib as a reference. IC₅₀ values <10 µM indicate high potency .

Q. How should researchers address discrepancies in reported biological activities of structurally similar thiazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on target binding using molecular docking (AutoDock Vina) .

- Meta-Analysis : Aggregate data from PubMed/Scopus to identify trends. For example, electron-withdrawing groups on the thiazole ring often enhance antimicrobial activity but increase hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.